molecular formula C13H17N3O2S B8120168 tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate

tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate

Cat. No.: B8120168
M. Wt: 279.36 g/mol
InChI Key: XFEVPZOVXQTBDF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted thiazole derivatives with potential biological activities .

Scientific Research Applications

tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate has several scientific research applications, including:

Comparison with Similar Compounds

tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate can be compared with other benzo[d]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl N-(6-amino-4-methyl-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-7-5-8(14)6-9-10(7)15-11(19-9)16-12(17)18-13(2,3)4/h5-6H,14H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEVPZOVXQTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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